![molecular formula C12H11N5S B1518893 7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol CAS No. 1087792-48-0](/img/structure/B1518893.png)
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Overview
Description
“7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol” is a chemical compound with the CAS Number: 1087792-48-0. It has a molecular weight of 257.32 . The IUPAC name for this compound is 7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl hydrosulfide .
Synthesis Analysis
The synthesis of triazolothiadiazine derivatives, which includes “7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol”, has been reported in various studies . For instance, one method involves the reaction of 4-amino-3-mercapto-l,2,4-triazoles with 2-bromo-1,2-diphenylethan-1-ones .Molecular Structure Analysis
The molecular structure of “7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol” is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This hybrid nucleus is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research to study protein interactions and functions. It can be used to identify and quantify proteins in different biological samples, aiding in the understanding of cellular processes .
Anticonvulsant Activity
Research has shown that derivatives of this compound exhibit anticonvulsant activity . They are evaluated against MES-induced seizures, suggesting potential use in the treatment of epilepsy .
Anticancer Applications
The triazole and triazolothiadiazine derivatives, related to this compound, have been studied for their anticancer properties . They show promise in inhibiting the growth of cancer cells, making them valuable in oncology research .
Antimicrobial Activity
These compounds also display antimicrobial activity , which can be harnessed to develop new antibiotics. They are effective against a range of bacteria and fungi, addressing the growing concern of antibiotic resistance .
Analgesic and Anti-inflammatory
The compound’s derivatives are explored for their analgesic and anti-inflammatory effects . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Enzyme Inhibition
They serve as enzyme inhibitors , targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase. This application is crucial in designing drugs for conditions like glaucoma, Alzheimer’s disease, and hormone-related cancers .
Future Directions
properties
IUPAC Name |
7-cyclopropyl-6-phenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c18-12-14-13-11-16(9-6-7-9)10(15-17(11)12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJMYQMDBBZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN3C2=NNC3=S)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)

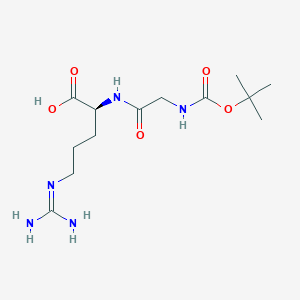
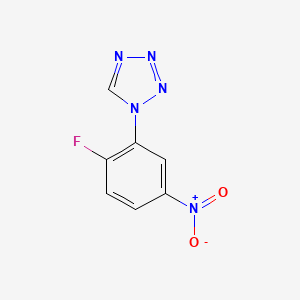
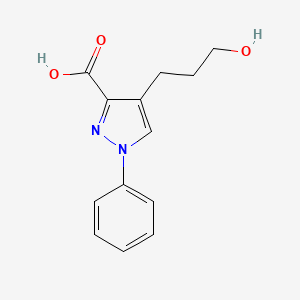
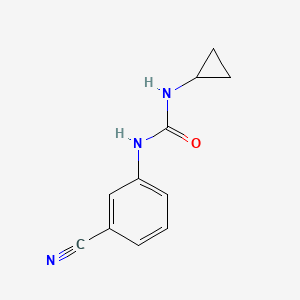
![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

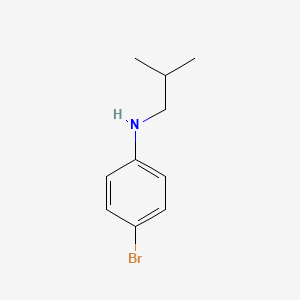

![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)
![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)